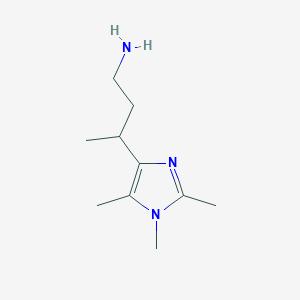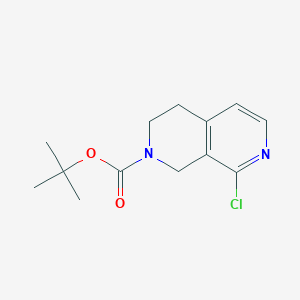
(2,2,2-trifluoroacetyl)-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trifluoroacetyl)-L-isoleucine is an organic compound that features a trifluoroacetyl group attached to the amino acid L-isoleucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trifluoroacetyl)-L-isoleucine typically involves the reaction of L-isoleucine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetyl derivative. The general reaction scheme is as follows:
Starting Materials: L-isoleucine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Procedure: L-isoleucine is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of L-isoleucine and trifluoroacetic anhydride are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trifluoroacetyl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of trifluoroacetyl oxides.
Reduction: Formation of trifluoroacetyl amines or alcohols.
Substitution: Formation of substituted trifluoroacetyl derivatives.
Aplicaciones Científicas De Investigación
(2,2,2-Trifluoroacetyl)-L-isoleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,2,2-trifluoroacetyl)-L-isoleucine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modification of enzyme activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Modification: It can modify proteins by reacting with amino acid residues, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic Acid: A related compound with similar trifluoromethyl group but different functional properties.
Trifluoroacetic Anhydride: Used in similar synthetic applications but with different reactivity.
Trifluoroacetamide: Another trifluoroacetyl derivative with distinct chemical behavior.
Uniqueness
(2,2,2-Trifluoroacetyl)-L-isoleucine is unique due to its combination of the trifluoroacetyl group and the amino acid L-isoleucine
Propiedades
Fórmula molecular |
C8H12F3NO3 |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
(2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-3-4(2)5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t4-,5-/m0/s1 |
Clave InChI |
XPCLFBDSELYLIK-WHFBIAKZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)

![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)


![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)


![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)

